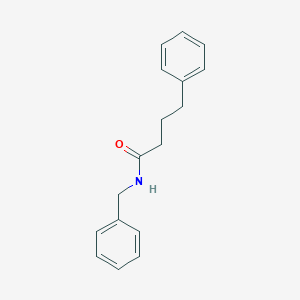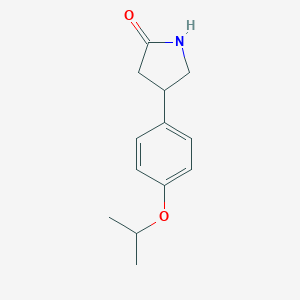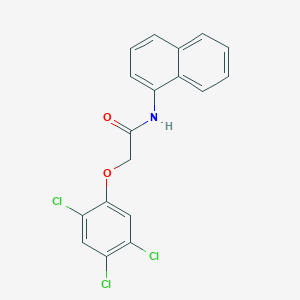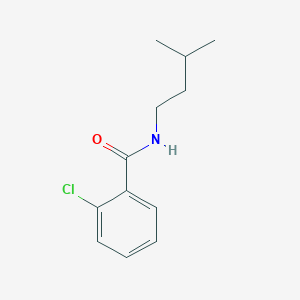
2-chloro-N-(3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methylbutyl)benzamide is a chemical compound that belongs to the class of amides. It has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-chloro-N-(3-methylbutyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been used as a tool in the study of protein-protein interactions and in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-methylbutyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and pain and an inhibition of tumor growth.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in tumor growth. It has also been shown to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(3-methylbutyl)benzamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool in the study of protein-protein interactions and in the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling and working with this compound.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(3-methylbutyl)benzamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-methylbutyl)benzamide involves the reaction of 2-chlorobenzoyl chloride and 3-methylbutylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation.
Propriétés
| 4345-97-5 | |
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
2-chloro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Clé InChI |
PGNJNTVXQORETO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1Cl |
SMILES canonique |
CC(C)CCNC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


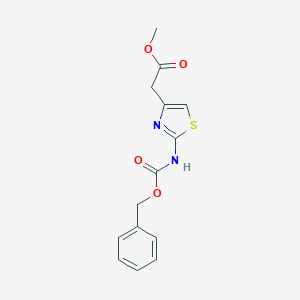




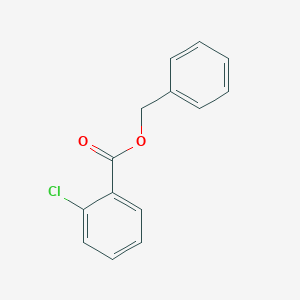
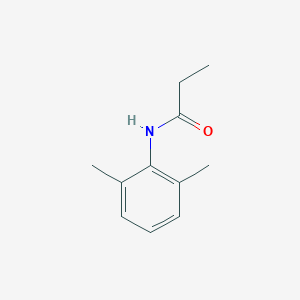

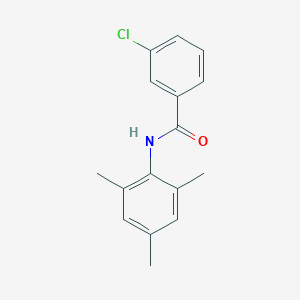
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)
